molecular formula C6H12F3O3P B14145717 Ethyl propyl (trifluoromethyl)phosphonate CAS No. 89262-63-5

Ethyl propyl (trifluoromethyl)phosphonate

Cat. No.: B14145717
CAS No.: 89262-63-5
M. Wt: 220.13 g/mol
InChI Key: WHVIVPZAJVAVCQ-UHFFFAOYSA-N
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Description

Ethyl propyl (trifluoromethyl)phosphonate is an organophosphorus compound characterized by the presence of ethyl, propyl, and trifluoromethyl groups attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl propyl (trifluoromethyl)phosphonate can be achieved through several methods. One common approach involves the reaction of ethyl phosphonic acid with propyl trifluoromethylphosphonate under controlled conditions. The reaction typically requires the use of a catalyst, such as palladium, and may be carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as flash chromatography, can help achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl propyl (trifluoromethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .

Mechanism of Action

The mechanism by which ethyl propyl (trifluoromethyl)phosphonate exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with specific enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl methyl (trifluoromethyl)phosphonate
  • Propyl ethyl (trifluoromethyl)phosphonate
  • Methyl propyl (trifluoromethyl)phosphonate

Uniqueness

This compound is unique due to the combination of ethyl, propyl, and trifluoromethyl groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

CAS No.

89262-63-5

Molecular Formula

C6H12F3O3P

Molecular Weight

220.13 g/mol

IUPAC Name

1-[ethoxy(trifluoromethyl)phosphoryl]oxypropane

InChI

InChI=1S/C6H12F3O3P/c1-3-5-12-13(10,11-4-2)6(7,8)9/h3-5H2,1-2H3

InChI Key

WHVIVPZAJVAVCQ-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C(F)(F)F)OCC

Origin of Product

United States

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